2,3,4,6-Tetrafluorbenzoesäure

Übersicht

Beschreibung

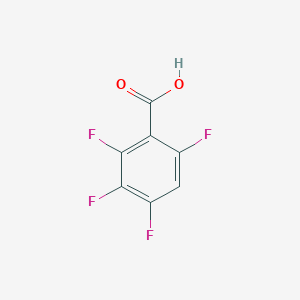

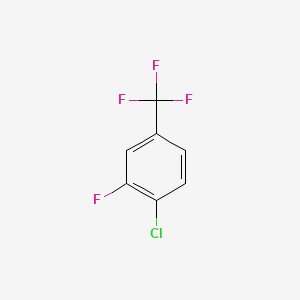

2,3,4,6-Tetrafluorobenzoic acid is a unique chemical compound with the empirical formula C7H2F4O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 2,3,4,6-tetrafluorobenzoic Acid is 194.08 . The InChI key is JMVKZWLEXQRABZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3,4,6-Tetrafluorobenzoic Acid has a boiling point of 97-98°C . It is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Chemische Forschung

2,3,4,6-Tetrafluorbenzoesäure wird in der chemischen Forschung verwendet. Es ist eine vielseitige Verbindung, die zur Synthese einer Vielzahl anderer Chemikalien verwendet werden kann. Das Vorhandensein von Fluoratomen in der Verbindung kann die Eigenschaften der resultierenden Chemikalien beeinflussen, was sie zu einem wertvollen Werkzeug in der chemischen Forschung macht.

Pharmazeutisches Zwischenprodukt

Diese Verbindung wird auch als pharmazeutisches Zwischenprodukt verwendet. Ein Zwischenprodukt ist eine Substanz, die in den mittleren Schritten einer Reaktion zwischen zwei Chemikalien gebildet wird. Ein pharmazeutisches Zwischenprodukt wird bei der Herstellung von Arzneimitteln verwendet. Die einzigartigen Eigenschaften von this compound können bei der Synthese neuer Medikamente helfen.

Organozinn-Derivate

This compound wurde zur Herstellung einer Reihe neuer Organozinn(IV)-2,3,4,6-tetrafluorbenzoesäurederivate verwendet. Organozinnverbindungen sind solche, bei denen Zinn mit Kohlenwasserstoffen verbunden ist. Diese Verbindungen werden in einer Vielzahl von Anwendungen eingesetzt, von Bioziden bis hin zu Katalysatoren.

Safety and Hazards

2,3,4,6-Tetrafluorobenzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers There are several papers related to 2,3,4,6-tetrafluorobenzoic Acid and similar compounds . These papers cover a range of topics including its properties, synthesis, and potential applications.

Wirkmechanismus

Target of Action

It is known that fluorinated benzoic acids are often used as intermediates in the synthesis of various pharmaceutical compounds .

Result of Action

Fluorinated compounds are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects .

Biochemische Analyse

Biochemical Properties

For instance, they can form hydrogen bonds with proteins and enzymes, influencing their structure and function

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to investigate these aspects .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,3,4,6-Tetrafluorobenzoic Acid in animal models. Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2,3,4,6-Tetrafluorobenzoic Acid are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

2,3,4,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVKZWLEXQRABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380208 | |

| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32890-92-9 | |

| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)